molecular formula C20H22N4O2S B2440646 N1-(2-cyanophenyl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide CAS No. 1234838-98-2

N1-(2-cyanophenyl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2440646
CAS RN: 1234838-98-2
M. Wt: 382.48
InChI Key: YWRWVCNFXNRHBS-UHFFFAOYSA-N
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Description

“N1-(2-cyanophenyl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide” is a complex organic compound. It contains a cyanophenyl group (a phenyl group with a cyano substituent), a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), and a piperidine ring (a six-membered ring with five carbon atoms and one nitrogen atom). The compound also features an oxalamide group, which is a type of amide .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The thiophene and piperidine rings introduce elements of heterocyclic chemistry, while the oxalamide group could participate in hydrogen bonding .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the oxalamide group could make it a potential participant in condensation reactions. The cyano group on the phenyl ring could undergo reactions typical of nitriles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. For example, the presence of the oxalamide group could influence its solubility and reactivity .

Scientific Research Applications

Catalysis Applications

N1-(2-cyanophenyl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide derivatives have been investigated for their catalytic applications. For instance, compounds related to this compound have been utilized in copper-catalyzed coupling reactions. A study demonstrated that Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide is an effective catalyst system for Goldberg amidation, facilitating the coupling of (hetero)aryl chlorides with a wide range of amides, including aromatic and aliphatic primary amides, lactams, and oxazolidinones, in good to excellent yields (De, Yin, & Ma, 2017). This catalytic system has broadened the scope of substrates amenable to Cu-catalyzed N-arylation, including those with inferior reactivity.

Imaging Applications

In the realm of imaging, compounds structurally similar to this compound have been explored for their potential as imaging agents. For example, [11C]CPPC, a PET radiotracer, has been developed for the noninvasive imaging of reactive microglia and disease-associated microglia, contributing significantly to the understanding of neuroinflammation in neuropsychiatric disorders. This compound's specificity for the CSF1R, predominantly expressed by microglia within the brain, underscores its utility in investigating the immune environment in central nervous system malignancies and monitoring the neuroinflammatory effects of immunotherapies (Horti et al., 2019).

Inhibitory Applications

Furthermore, derivatives of this compound have been studied for their inhibitory properties in various biological contexts. For instance, compounds with similar structures have been identified as novel inhibitors of the HIV-1 entry process by preventing the gp120-CD4 interaction. These inhibitors represent a new class of antiviral agents with the potential to block the initial step of HIV-1 infection, offering a promising approach for therapeutic intervention (Zhao et al., 2005).

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would depend on its intended applications. If it shows promising biological activity, it could be further studied for potential medicinal uses .

properties

IUPAC Name

N'-(2-cyanophenyl)-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c21-11-17-3-1-2-4-18(17)23-20(26)19(25)22-12-15-5-8-24(9-6-15)13-16-7-10-27-14-16/h1-4,7,10,14-15H,5-6,8-9,12-13H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRWVCNFXNRHBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2C#N)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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